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Adenosine-5'-triphosphate - 56-65-5

Adenosine-5'-triphosphate

Catalog Number: EVT-258040
CAS Number: 56-65-5
Molecular Formula: C10H16N5O13P3
Molecular Weight: 507.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Adenosine-5'-triphosphate (ATP) is a ubiquitous nucleoside triphosphate that plays a crucial role as the primary energy currency in living organisms. [, , , , ] It is found in the cytoplasm and nucleoplasm of all cell types, serving as a direct energy source for numerous cellular processes, including muscle contraction, nerve impulse propagation, and biosynthesis. [, , , ] ATP belongs to the class of organic compounds known as nucleoside phosphates, characterized by a nucleoside linked to a phosphate group. [] Its significance in biological systems makes it a fundamental molecule in various fields of scientific research, including biochemistry, cell biology, and physiology.

Future Directions
  • Developing novel ATP analogs and probes: This will allow for more precise manipulation and investigation of ATP-mediated signaling pathways and their roles in various physiological and pathological conditions. [, , ]
  • Understanding the interplay between ATP and other signaling molecules: This will shed light on the complex network of cellular communication and its implications for disease development and treatment. [, ]
  • Targeting ATP-dependent processes for therapeutic interventions: This holds potential for developing novel treatments for various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. [, ]

Adenosine-5'-diphosphate (ADP)

Relevance: Structurally similar to ATP, ADP possesses two phosphate groups instead of three. This difference in phosphate groups significantly impacts their biological roles. While ATP acts as the primary energy currency in cells, ADP functions as a precursor for ATP synthesis. [] Several studies within the provided literature investigate the binding affinities of metallacycles for ADP and ATP, highlighting their structural similarities and the ability of some systems to differentiate between them. []

Adenosine-5'-monophosphate (AMP)

Relevance: As a structural analogue of ATP, AMP possesses only one phosphate group. [, , , ] This distinction significantly alters its energy potential compared to ATP. While ATP functions as the primary energy carrier, AMP often serves as a signaling molecule, reflecting cellular energy status. Many studies investigate the distinct roles of ATP, ADP, and AMP in cellular processes. [, , , ]

2'(3')-O-(2,4,6-Trinitrophenyl)-adenosine-5'-triphosphate (TNP-ATP)

Relevance: TNP-ATP is structurally similar to ATP but incorporates a fluorescent tag, enabling its use in studying ATP-binding proteins. [, ] By analyzing the fluorescence changes of TNP-ATP, researchers can elucidate the binding affinities, kinetics, and structural features of ATP-binding sites. Several studies within the provided literature utilize TNP-ATP to characterize ATP-binding proteins and peptides, demonstrating its utility in understanding ATP interactions. [, ]

α,β-methylene ATP (mATP)

Relevance: As a structural analog of ATP, mATP exhibits higher stability against enzymatic degradation. [, ] This characteristic makes it a valuable tool for studying P2X purinergic receptors, allowing researchers to dissect the role of purinergic signaling in different tissues and systems. The provided research utilizes mATP to investigate non-adrenergic nervous responses in the pig nasal mucosa and characterize the response of the rat vas deferens, highlighting its utility in studying purinergic pathways. [, ]

Diadenosine Tetraphosphate (AP4A)

Relevance: Though structurally distinct from ATP, AP4A interacts with some purinergic receptors, signifying its involvement in purinergic signaling pathways. [] Studies within the provided literature investigate the contractile effects of both ATP and AP4A on the rat urinary bladder, highlighting their shared activation of P2X-purinoceptors and A1-purinergic receptors. [] This research emphasizes the relevance of AP4A in understanding purinergic signaling alongside ATP.

Source and Classification

Adenosine-5'-triphosphate is classified as a nucleotide, which is a building block of nucleic acids. It consists of three main components: a nitrogenous base (adenine), a ribose sugar, and three phosphate groups linked by high-energy bonds. It is naturally synthesized in living organisms through cellular respiration and photosynthesis, primarily in the mitochondria of eukaryotic cells and the cytoplasm of prokaryotic cells. The production of adenosine triphosphate is vital for energy transfer within cells, making it indispensable for metabolic functions.

Synthesis Analysis

The synthesis of adenosine-5'-triphosphate can be achieved through various methods:

  1. Enzymatic Synthesis:
    • One common method involves the enzyme-catalyzed phosphorylation of adenosine diphosphate (ADP) using inorganic phosphate (Pi) in the presence of adenosine triphosphate synthase. This process occurs during oxidative phosphorylation in cellular respiration.
  2. Chemical Synthesis:
    • A notable chemical synthesis method involves condensing adenosine-5'-monophosphate with pyrophosphoric acid or its esters. This approach has been refined to minimize by-products and improve yield .
    • Another method utilizes the reaction of adenosine-5'-diphosphate with ethyl chloroformate to produce a mixed anhydride that reacts with labeled orthophosphate to yield gamma-labeled adenosine-5'-triphosphate .
  3. Rapid Preparation Techniques:
    • Innovative techniques have been developed for rapid synthesis, such as using dicyclohexylguanidinium salt of adenosine-5'-phosphoramidate with pyrophosphoric acid, which enhances efficiency and yield .
Molecular Structure Analysis

The molecular structure of adenosine-5'-triphosphate can be described as follows:

  • Chemical Formula: C10H12N5O13P3
  • Molecular Weight: Approximately 507.18 g/mol
  • Structural Features:
    • The molecule consists of a ribose sugar attached to an adenine base at the 1' position.
    • The three phosphate groups are connected via phosphoanhydride bonds, which store high-energy potential.

The structural representation shows that the phosphates are linked through ester bonds to the ribose sugar, creating a highly polar molecule that is soluble in water.

Chemical Reactions Analysis

Adenosine-5'-triphosphate participates in numerous biochemical reactions:

  1. Hydrolysis: The primary reaction involving adenosine triphosphate is hydrolysis, where it is converted into adenosine diphosphate and inorganic phosphate (Pi), releasing energy:
    Adenosine 5 triphosphate+H2OAdenosine diphosphate+Pi+Energy\text{Adenosine 5 triphosphate}+H_2O\rightarrow \text{Adenosine diphosphate}+P_i+\text{Energy}
  2. Phosphorylation Reactions: Adenosine triphosphate donates a phosphate group to various substrates, facilitating phosphorylation reactions critical for metabolic pathways.
  3. Signal Transduction: It also plays a role in signal transduction pathways, where it can be converted into cyclic adenosine monophosphate (cAMP), acting as a secondary messenger.
Mechanism of Action

The mechanism of action of adenosine-5'-triphosphate primarily involves its role as an energy currency:

  1. Energy Transfer: Upon hydrolysis, the energy released from breaking the high-energy phosphoanhydride bonds is harnessed by enzymes and other proteins to perform work within the cell, such as muscle contraction and active transport across membranes.
  2. Regulatory Functions: Adenosine triphosphate also acts as a substrate for kinases that regulate various biochemical pathways, influencing metabolism and cellular signaling.
  3. Role in Metabolism: It is central to metabolic processes like glycolysis and the citric acid cycle, where it is generated and consumed continuously to meet cellular energy demands.
Physical and Chemical Properties Analysis

Adenosine-5'-triphosphate exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its polar nature.
  • Stability: Relatively unstable at room temperature; hydrolyzes rapidly without proper storage conditions.
  • pH Sensitivity: Stability decreases under acidic conditions; optimal pH for activity is typically around neutral (pH 7).

These properties make it essential for biological functions while posing challenges for storage and handling in laboratory settings.

Applications

Adenosine-5'-triphosphate has diverse applications across various scientific fields:

  1. Biochemical Research: Widely used in studies related to energy metabolism, enzyme kinetics, and molecular biology.
  2. Pharmaceuticals: Investigated for therapeutic uses in conditions like heart disease due to its role in cellular metabolism.
  3. Biotechnology: Employed in biotechnological applications such as ATP assays to measure enzymatic activity or cellular respiration.
  4. Clinical Diagnostics: Utilized in diagnostic tests that assess cellular energy status or mitochondrial function.
Biosynthesis and Metabolic Pathways of ATP

Mitochondrial Oxidative Phosphorylation Mechanisms

Mitochondrial oxidative phosphorylation (OXPHOS) constitutes the primary ATP source in aerobic eukaryotes, coupling electron transport through a series of protein complexes with proton gradient-driven phosphorylation. This process occurs at the inner mitochondrial membrane, leveraging the energy released from the oxidation of reduced cofactors (NADH and FADH₂) generated during carbohydrate, lipid, and protein catabolism.

The electron transport chain (ETC) comprises four multi-subunit complexes (I-IV) and two mobile carriers (ubiquinone, cytochrome c). Complex I (NADH dehydrogenase) accepts electrons from NADH, transferring them to ubiquinone while pumping four protons (H⁺) from the mitochondrial matrix to the intermembrane space. Electrons from FADH₂ enter via Complex II (succinate dehydrogenase), which funnels electrons to ubiquinone without proton translocation. Reduced ubiquinone (ubiquinol) donates electrons to Complex III (cytochrome bc₁ complex), which transfers electrons to cytochrome c while pumping additional protons. Cytochrome c delivers electrons to Complex IV (cytochrome c oxidase), where molecular oxygen undergoes reduction to water, accompanied by further proton pumping [2] [6] [9].

Concurrent electron flow generates an electrochemical proton gradient (ΔμH⁺), composed of a membrane potential (ΔΨ ≈ 0.14 V, matrix negative) and a pH gradient (ΔpH ≈ 1 unit). This proton-motive force (Δp ≈ -5 kcal/mol per H⁺) drives ATP synthesis through Complex V (ATP synthase), a molecular rotary motor. ATP synthase comprises two structural domains: the membrane-embedded F₀ subunit (a proton channel) and the matrix-oriented F₁ subunit (catalytic sites). Proton influx through F₀ induces rotation of a γ-subunit stalk within the F₁ hexamer of α₃β₃ subunits. This rotation induces conformational changes (T → O → L) in catalytic β-subunits, facilitating sequential ADP + Pᵢ binding, ATP formation, and product release—termed the binding change mechanism. Approximately 4 H⁺ traverse F₀ per ATP synthesized [2] [6].

Table 1: ATP Yield per Glucose Molecule via Mitochondrial OXPHOS

ProcessNet Coenzyme Yield (per glucose)ATP GeneratedProton Coupling Sites
Glycolysis2 NADH (cytosolic)3-5 ATP*Complex I
Pyruvate Oxidation2 NADH5 ATPComplex I
TCA Cycle6 NADH + 2 FADH₂ + 2 GTP15 ATP + 3 ATP + 2 ATPComplex I, II → III/IV
Total30-32 ATP

Note: Cytosolic NADH shuttle efficiency varies (malate-aspartate: 2.5 ATP/NADH; glycerol-phosphate: 1.5 ATP/NADH) [1] [2] [3].

Supercomplex organization (respirasomes) enhances electron transfer efficiency by minimizing diffusion distances and reducing electron leakage, thereby optimizing ATP output and minimizing reactive oxygen species production [9].

Substrate-Level Phosphorylation in Glycolytic Pathways

Substrate-level phosphorylation (SLP) generates ATP through direct enzyme-catalyzed phosphate transfer from metabolic intermediates to ADP, independent of electron transport chains or proton gradients. This pathway dominates ATP production under anaerobic conditions and in cells lacking mitochondria.

Glycolysis (Embden-Meyerhof pathway) occurs in the cytosol and comprises ten enzymatic reactions divided into two phases: the ATP investment phase and the ATP payoff phase. In the investment phase, two ATP molecules phosphorylate glucose, forming fructose-1,6-bisphosphate. Aldolase cleaves this into glyceraldehyde-3-phosphate (GAP) and dihydroxyacetone phosphate (DHAP), with DHAP isomerized to GAP. The payoff phase oxidizes two GAP molecules, yielding:

  • 1,3-Bisphosphoglycerate (1,3-BPG) via glyceraldehyde-3-phosphate dehydrogenase (GAPDH), generating NADH
  • ATP synthesis via phosphoglycerate kinase (PGK), transferring the 1,3-BPG acyl-phosphate group to ADP
  • A second ATP synthesis via pyruvate kinase (PK), transferring phosphate from phosphoenolpyruvate (PEP) to ADP [3] [6] [10].

The net ATP yield per glucose is 2 ATP + 2 NADH + 2 pyruvate. Key regulatory enzymes include phosphofructokinase-1 (PFK-1), activated by fructose-2,6-bisphosphate under insulin signaling, and pyruvate kinase, inhibited under gluconeogenic conditions [3] [10].

Beyond glycolysis, SLP occurs in:

  • Citric Acid Cycle: Succinyl-CoA synthetase produces GTP (ATP equivalent) during succinate formation
  • Fermentation: Regenerates NAD⁺ without ATP yield (e.g., lactate dehydrogenase reduces pyruvate to lactate) [1] [3].

Beta-Oxidation and Ketogenesis Contributions to ATP Yield

Fatty acid β-oxidation provides substantial ATP in tissues with high energy demands (e.g., cardiac muscle, liver). This mitochondrial pathway sequentially cleaves fatty acyl-CoA into acetyl-CoA units, generating FADH₂ and NADH directly.

Fatty acid activation occurs in the cytosol, where acyl-CoA synthetase consumes 2 ATP equivalents to form fatty acyl-CoA. Long-chain acyl-CoA enters mitochondria via the carnitine shuttle:

  • Carnitine palmitoyltransferase I (CPT1) transfers acyl groups to carnitine
  • Carnitine-acylcarnitine translocase exchanges cytosolic acylcarnitine for matrix carnitine
  • CPT2 regenerates acyl-CoA inside mitochondria [4] [7].

Each β-oxidation cycle involves four reactions per acyl-CoA chain shortening:

  • Acyl-CoA dehydrogenase: Forms trans-Δ²-enoyl-CoA + FADH₂
  • Enoyl-CoA hydratase: Hydrates the double bond to L-3-hydroxyacyl-CoA
  • L-3-hydroxyacyl-CoA dehydrogenase: Generates 3-ketoacyl-CoA + NADH
  • β-ketothiolase: Cleaves acetyl-CoA + acyl-CoA (shortened by 2 carbons) [4] [7].

Table 2: ATP Yield from Palmitate (C16) β-Oxidation

ProcessOutputATP Equivalents
ActivationPalmitoyl-CoA + 2AMP + PPᵢ-2 ATP
7 β-oxidation cycles7 FADH₂ + 7 NADH10.5 + 17.5 = 28 ATP
8 Acetyl-CoA oxidation24 NADH + 8 FADH₂ + 8 GTP72 + 16 + 8 = 96 ATP
Total129 ATP

Acetyl-CoA enters the TCA cycle (3 NADH + FADH₂ + GTP per acetyl-CoA), amplifying ATP yield. Ketogenesis in hepatic mitochondria diverts acetyl-CoA to ketone bodies (acetoacetate, β-hydroxybutyrate) during fasting. Extrahepatic tissues oxidize ketone bodies back to acetyl-CoA, contributing to ATP synthesis without direct β-oxidation [4] [7].

Odd-chain fatty acids (e.g., propionyl-CoA from C17) undergo carboxylation to methylmalonyl-CoA, isomerized to succinyl-CoA (TCA intermediate), yielding additional GTP via substrate-level phosphorylation [4].

Photophosphorylation in Photosynthetic Organisms

Photophosphorylation synthesizes ATP in chloroplasts of plants, algae, and cyanobacteria using light energy. This process couples photosynthetic electron transport with chemiosmotic ATP synthesis, analogous to mitochondrial OXPHOS but utilizing light-derived electrons.

Light absorption by photosystem II (PSII) excites P680 chlorophyll, initiating electron flow:

  • Water splitting: P680⁺ extracts electrons from water via oxygen-evolving complex (2H₂O → O₂ + 4H⁺ + 4e⁻), releasing protons into the thylakoid lumen
  • Electron transport: Electrons move to plastoquinone (PQ), cytochrome b₆f complex (proton pump), plastocyanin, and photosystem I (PSI)
  • PSI excitation: P700⁺ accepts electrons from plastocyanin; light re-excites P700, donating electrons to ferredoxin (Fd) and NADP⁺ via Fd-NADP⁺ reductase (FNR) [5] [8].

Table 3: Photophosphorylation Pathways Comparison

PathwayElectron FlowProductsProton Gradient Source
Non-cyclicH₂O → PSII → PSI → NADP⁺ATP + NADPH + O₂PSII water splitting, b₆f pumping
CyclicPSI → Fd → b₆f → PC → PSIATP onlyb₆f proton pumping

Proton pumping by cytochrome b₆f (4H⁺/2e⁻) and water splitting create a thylakoid lumen proton gradient (ΔpH ≈ 3 units), driving ATP synthesis via CF₀F₁ ATP synthase (structurally homologous to mitochondrial ATP synthase). Protons flow back to the stroma through CF₀, inducing rotation of the CF₁ γ-subunit and ATP formation. Cyclic electron flow (PSI → b₆f → PSI) sustains ATP synthesis without NADPH or O₂ production when Calvin cycle ATP demand exceeds NADPH requirements [5] [8].

The ATP and NADPH generated fuel the Calvin cycle for carbon fixation, demonstrating the integration of photophosphorylation with biosynthetic ATP consumption.

Properties

CAS Number

56-65-5

Product Name

Adenosine-5'-triphosphate

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C10H16N5O13P3

Molecular Weight

507.18 g/mol

InChI

InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1

InChI Key

ZKHQWZAMYRWXGA-KQYNXXCUSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Solubility

1000.0 mg/mL; 862 mg/mL (magnesium salt)

Synonyms

Adenosine Triphosphate
Adenosine Triphosphate, Calcium Salt
Adenosine Triphosphate, Chromium Ammonium Salt
Adenosine Triphosphate, Chromium Salt
Adenosine Triphosphate, Magnesium Chloride
Adenosine Triphosphate, Magnesium Salt
Adenosine Triphosphate, Manganese Salt
Adenylpyrophosphate
ATP
ATP MgCl2
ATP-MgCl2
Atriphos
CaATP
Chromium Adenosine Triphosphate
Cr(H2O)4 ATP
CrATP
Magnesium Adenosine Triphosphate
Manganese Adenosine Triphosphate
MgATP
MnATP
Striadyne

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

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